molecular formula C20H22N4O4 B2746857 2-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide CAS No. 894019-43-3

2-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide

Cat. No.: B2746857
CAS No.: 894019-43-3
M. Wt: 382.42
InChI Key: YKHWVFYSNSZMGT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic arrangement, bond lengths and angles, and molecular conformation .


Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances. It may include details of the reaction conditions, the products formed, and the reaction mechanism .

Scientific Research Applications

Synthesis and Chemical Properties

  • Compounds such as "4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine" have been synthesized for potential nootropic activity, showcasing the versatility of pyrrolidine derivatives in synthesizing compounds with potential cognitive-enhancing effects (Valenta et al., 1994).
  • The synthesis of benzamides and related compounds often involves complex chemical reactions, indicating the chemical versatility and potential for modification to explore different biological activities. For example, the synthesis of novel amide and urea derivatives of thiazol-2-ethylamines highlights the structural adaptability and the pursuit of biological activities against specific targets (Patrick et al., 2016).

Biological Activities

  • Certain benzamide derivatives have been synthesized with the aim of exploring their anticancer and antiproliferative activities, suggesting that similar compounds, including "2-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide", may hold therapeutic potential in oncology (Mohan et al., 2021).
  • The exploration of compounds for their anti-fatigue effects, as seen with certain benzamide derivatives, suggests a potential application in enhancing physical performance or combating fatigue-related syndromes (Wu et al., 2014).

Mechanism of Action Studies

  • Investigation into the mechanisms of action of novel compounds, such as inducing intrinsic apoptotic pathways or activating TRAIL-inducing death pathways, offers insights into the potential therapeutic uses of structurally similar compounds in treating diseases through apoptosis modulation (Raffa et al., 2019).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to a specific receptor, inhibiting an enzyme, or modulating a biological pathway .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal procedures .

Properties

IUPAC Name

2-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-2-28-15-9-7-14(8-10-15)24-12-13(11-18(24)25)22-20(27)23-17-6-4-3-5-16(17)19(21)26/h3-10,13H,2,11-12H2,1H3,(H2,21,26)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHWVFYSNSZMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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